2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-benzyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative featuring a benzyl substituent at the 2'-position and a pyridin-2-ylmethylamide group at the 4'-carboxamide position. Structurally, it is derived from the parent carboxylic acid, 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CymitQuimica, ), by replacing the carboxylic acid moiety with an N-(pyridin-2-ylmethyl) carboxamide group. The spirocyclic core confers conformational rigidity, which may influence binding specificity in therapeutic targets.
Properties
Molecular Formula |
C27H27N3O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-benzyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H27N3O2/c31-25(29-18-21-12-6-9-17-28-21)24-22-13-4-5-14-23(22)26(32)30(27(24)15-7-8-16-27)19-20-10-2-1-3-11-20/h1-6,9-14,17,24H,7-8,15-16,18-19H2,(H,29,31) |
InChI Key |
QPLTZPBZAIAHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves several steps. One common method includes the selective O-benzylation of 2-oxo-1,2-dihydropyridines using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) under mild reaction conditions . This process allows access to a variety of O-benzyl products, which are important synthetic intermediates in the protection of functional groups.
Chemical Reactions Analysis
2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, similar compounds have been studied for their antibacterial and antifungal activities . In industry, it can be used in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 2’-benzyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For instance, similar compounds have been shown to interact with insulin-like growth factor-1 receptor (IGF-1R) through molecular docking studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several spirocyclic and heterocyclic derivatives. Key analogues include:
Key Observations :
- The pyridin-2-ylmethylamide group introduces a basic nitrogen, enhancing solubility in polar solvents relative to the carboxylic acid derivative .
- Functional Group Comparison : Carboxamides (target compound) generally exhibit greater metabolic stability than carboxylic acids () or esters, aligning with trends in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
